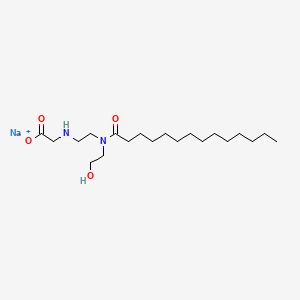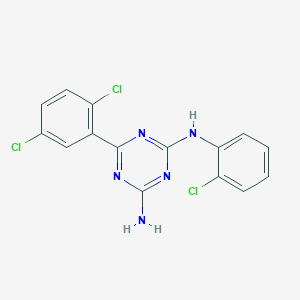
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine compound without the chlorophenyl groups.
2,4-Diamino-6-chlorotriazine: Contains a single chlorophenyl group.
2,4-Diamino-6-(2,5-dichlorophenyl)triazine: Similar structure but with different substitution patterns.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- is unique due to the specific arrangement of chlorophenyl groups, which can influence its chemical reactivity and potential applications. The presence of multiple chlorine atoms may enhance its biological activity and make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
867001-37-4 |
|---|---|
Formule moléculaire |
C15H10Cl3N5 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
2-N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H10Cl3N5/c16-8-5-6-10(17)9(7-8)13-21-14(19)23-15(22-13)20-12-4-2-1-3-11(12)18/h1-7H,(H3,19,20,21,22,23) |
Clé InChI |
AKPONIAOEPHHAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C3=C(C=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


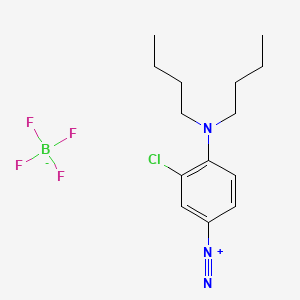
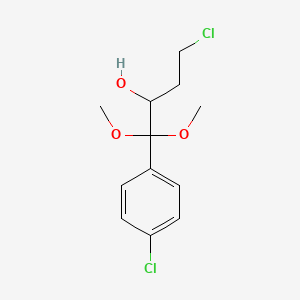
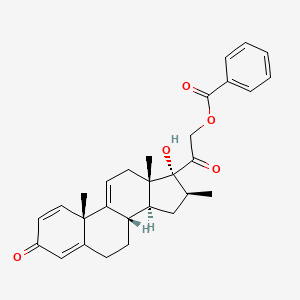
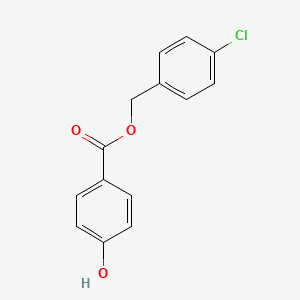
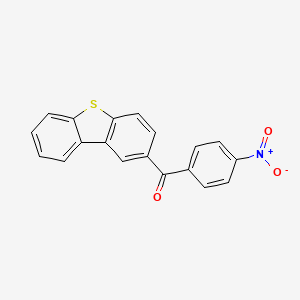
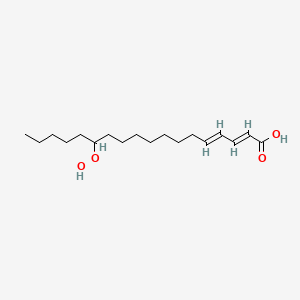
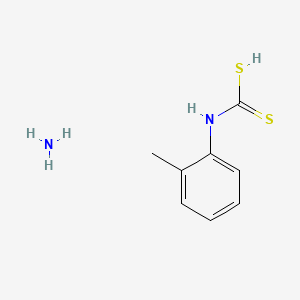
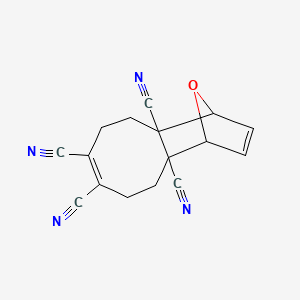
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
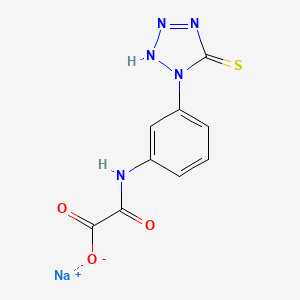
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

